molecular formula C6H3BrClNO B581582 4-Bromo-2-chloropyridine-3-carboxaldehyde CAS No. 128071-84-1

4-Bromo-2-chloropyridine-3-carboxaldehyde

Cat. No. B581582
M. Wt: 220.45
InChI Key: KHGMGNDNTOOOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-chloropyridine-3-carboxaldehyde, also known as 4-Bromo-2-chloro-3-formylpyridine or 4-Bromo-2-chloronicotinaldehyde, is a chemical compound with the empirical formula C6H3BrClNO . It is used as a starting material for the preparation of 5-azaindoles by the Hemetsberger-Knittel reaction involving the thermal decomposition of alkenyl azides .


Synthesis Analysis

The synthesis of 4-Bromo-2-chloropyridine-3-carboxaldehyde involves several steps. One method for preparing it involves taking a DMSO master liquid, adding PEG300, mixing and clarifying, then adding Tween 80, mixing and clarifying, and finally adding ddH2O, mixing and clarifying . Another method involves taking a DMSO master liquid, adding Corn oil, mixing and clarifying .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-chloropyridine-3-carboxaldehyde is represented by the linear formula C6H3BrClNO . It has a molecular weight of 220.45 .


Chemical Reactions Analysis

4-Bromo-2-chloropyridine-3-carboxaldehyde is used as a starting material for the preparation of 5-azaindoles by the Hemetsberger-Knittel reaction involving the thermal decomposition of alkenyl azides . It can also be used to produce fungicides and insecticides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-chloropyridine-3-carboxaldehyde include a molecular weight of 220.45 and a density of 1.734 g/mL at 25 °C .

Scientific Research Applications

Facile Synthesis of Substituted Thienopyridines

A study by Zhu et al. (2008) demonstrates the use of a related compound, 3,5-dibromo-pyridine-4-carboxaldehyde, in synthesizing thieno[2,3-c]pyridine derivatives through a series of reactions including base exposure, oxidation, and various coupling reactions. These thienopyridines serve as intermediates for further chemical modifications, showcasing the pivotal role of bromo-chloropyridine derivatives in synthesizing complex heterocyclic compounds (Zhu, GunawardanaIndrani, Boyd, & Melcher, 2008).

Regioexhaustive Functionalization

Cottet et al. (2004) explored the functionalization of chloro- and bromo-trifluoromethylpyridines, including 2-bromo-4-(trifluoromethyl)pyridine. Their work illustrates the conversion of these compounds into carboxylic acids through selective deprotonation and subsequent carboxylation. This research underscores the adaptability of bromo-chloropyridine derivatives in synthesizing a variety of functionalized pyridines (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).

Halogen/Halogen Displacement in Pyridines

Schlosser and Cottet (2002) investigated the halogen/halogen displacement reactions in pyridines, including 2-chloropyridines being converted to 2-bromopyridines using bromotrimethylsilane. This research highlights the chemical transformations possible with halogenated pyridines and their derivatives, indicating the utility of such compounds in synthetic organic chemistry (Schlosser & Cottet, 2002).

Synthesis of Pyrrole-2-carboxaldehydes

Muchowski and Hess (1988) showcased the synthesis of pyrrole-2-carboxaldehydes from a dimer of 3-bromo-6-dimethylamino-1-azafulvene. This work is an example of how bromo-chloropyridine derivatives can be instrumental in the synthesis of heterocyclic aldehydes, further expanding the repertoire of organic synthesis (Muchowski & Hess, 1988).

Safety And Hazards

4-Bromo-2-chloropyridine-3-carboxaldehyde is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers The relevant papers for 4-Bromo-2-chloropyridine-3-carboxaldehyde were not explicitly mentioned in the search results .

properties

IUPAC Name

4-bromo-2-chloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGMGNDNTOOOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704431
Record name 4-Bromo-2-chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloropyridine-3-carboxaldehyde

CAS RN

128071-84-1
Record name 4-Bromo-2-chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 128071-84-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-chloropyridine (12.0 g, 60.0 mmol) in anhydrous tetrahydrofuran (300 mL) cooled at −70° C. was added the solution of lithium diisopropylamide (30.0 mL, 60.0 mmol, 2.0 M) over a period of 30 minutes and stirred for another at −70° C. 2 h. Anhydrous DMF (12.0 g) was introduced over a period of 10 minutes and stirred for another 30 minutes. It was then quenched with saturated NaHCO3 (200 mL), extracted with ethyl acetate (100 mL×3). The combined organic layer was dried over anhydrous Mg2SO4, filtered, and evaporated under reduced pressure. The residue was purified by silica-gel column chromatography eluting with petroleum ether/ethyl acetate (20:1) to afford 104a as a yellow solid (4.0 g, 29%). 1H NMR (500 MHz, DMSO) δ 10.23 (s, 1H), 8.44 (d, J=5.5 Hz, 1H), 7.94 (d, J=5.5 Hz, 1H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Yield
29%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.